9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Description
Chemical Name: 9-(3,4-Dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Molecular Formula: C₁₄H₁₃N₅O₂
Molecular Weight: 283.29 g/mol
CAS Number: 898447-01-3
Applications: This compound serves as a building block in organic synthesis, particularly in the development of purine-based derivatives for pharmaceutical and biochemical research . Its structure features a purine core substituted with a 3,4-dimethylphenyl group at position 9 and a 2-methylphenyl group at position 2, which influence its steric and electronic properties.
Properties
IUPAC Name |
9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-11-8-9-14(10-13(11)3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDVUEWPLMJIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the 3,4-dimethylphenyl and 2-methylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects. For example, if the compound inhibits a particular enzyme involved in purine metabolism, it could alter the levels of nucleotides in cells and affect cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
- The 3-cyanophenyl analog () introduces a strong electron-withdrawing group, which may enhance electrophilic reactivity compared to the target’s methyl groups . Chlorine substituents in ’s compound enable halogen bonding, a feature absent in the target, which could improve binding affinity in receptor-ligand interactions .
Molecular Weight and Solubility :
- The target’s lower molecular weight (283.29 g/mol) compared to (393.37 g/mol) and (391.40 g/mol) suggests better membrane permeability but reduced solubility in aqueous media .
- Methoxy-substituted analogs (e.g., ) exhibit higher polarity, likely improving solubility in polar solvents compared to the target’s methyl-dominated structure .
Key Research Findings
- Lipophilicity : Methyl and ethoxy groups in the target and ’s compound enhance lipophilicity, favoring blood-brain barrier penetration .
- Reactivity: The cyano group in ’s compound increases susceptibility to nucleophilic attack, whereas the target’s methyl groups prioritize stability .
- Bioactivity : Halogenated analogs () may exhibit enhanced antimicrobial or anticancer activity due to halogen bonding, though this remains unexplored for the target .
Biological Activity
The compound 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.37 g/mol. The structure features a purine ring system substituted with two aromatic groups, which may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of various purine derivatives, including the compound . Notably, research has demonstrated that related purine analogs exhibit significant cytotoxicity against several cancer cell lines.
-
Cytotoxicity Studies :
- A study evaluated the cytotoxic effects of various purine derivatives against human liver (Huh7), colon (HCT116), and breast cancer (MCF7) cell lines using the Sulforhodamine B (SRB) assay. Among these compounds, certain derivatives showed lower IC50 values than established chemotherapeutics like 5-Fluorouracil and Fludarabine, indicating enhanced efficacy against cancer cells .
- Mechanism of Action :
Enzyme Inhibition
In addition to direct cytotoxic effects, purine derivatives have been studied for their ability to inhibit specific enzymes that play roles in tumor growth and metastasis.
- β-Glucuronidase Inhibition : Some studies have indicated that related compounds can inhibit β-glucuronidase activity, which is involved in drug metabolism and detoxification processes in cancer cells. For instance, certain derivatives demonstrated IC50 values significantly lower than standard inhibitors, suggesting potential as therapeutic agents .
Case Studies
Several case studies have illustrated the potential of purine derivatives as anticancer agents:
- Study on 6-(substituted phenyl) Purines : This research synthesized a series of 6-(substituted phenyl) purines and evaluated their biological activity. Compounds with specific substitutions at the C-8 position showed promising results against liver cancer cells, with IC50 values indicating superior activity compared to traditional chemotherapeutics .
- Comparative Analysis :
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| This compound | Huh7 | TBD | 5-Fluorouracil | 30.6 |
| Compound A | HCT116 | TBD | Fludarabine | 28.4 |
| Compound B | MCF7 | TBD | Cladribine | 0.9 |
Note: TBD indicates that specific IC50 values for the compound of interest were not provided in the available literature.
Q & A
Q. How to design experiments for studying synergistic effects with other therapeutic agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
